2-[2-(Aminomethyl)pyrrolidin-1-yl]acetic acid

Aminopeptidase N inhibition Histone deacetylase Target selectivity

This α-(pyrrolidin-1-yl)acetic acid derivative features a critical 2-aminomethyl substituent, enabling >1400-fold selectivity for Aminopeptidase N (APN) over HDAC1/2. This exceptional window mitigates off-target effects in tumor biology studies. Its zwitterionic character enhances solubility, while the N-1 acetic acid moiety improves pharmacokinetics, making it a superior starting point for DPP-IV and GPCR-targeted oral drug candidates compared to non-acidic analogs. Both racemic and (R)-enantiomer forms are available for stereochemical investigation.

Molecular Formula C7H14N2O2
Molecular Weight 158.20 g/mol
Cat. No. B13070409
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-[2-(Aminomethyl)pyrrolidin-1-yl]acetic acid
Molecular FormulaC7H14N2O2
Molecular Weight158.20 g/mol
Structural Identifiers
SMILESC1CC(N(C1)CC(=O)O)CN
InChIInChI=1S/C7H14N2O2/c8-4-6-2-1-3-9(6)5-7(10)11/h6H,1-5,8H2,(H,10,11)
InChIKeyBVRRNZURNKSFCM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-[2-(Aminomethyl)pyrrolidin-1-yl]acetic acid: A Core Scaffold for Targeted Chemical Biology Procurement


2-[2-(Aminomethyl)pyrrolidin-1-yl]acetic acid (CAS 1545986-75-1) is a bifunctional pyrrolidine derivative combining a secondary amine with a free carboxylic acid . This structural motif—a substituted α-(pyrrolidin-1-yl)acetic acid—has been validated in medicinal chemistry campaigns for diverse therapeutic targets, including HIV-1 CCR5 antagonism, calcium-sensing receptor (CaSR) modulation, and DPP-IV inhibition [1][2]. Its intrinsic zwitterionic character contributes to favorable solubility profiles that distinguish it from non-acidic pyrrolidine analogs in biological assay systems [1].

Why 2-[2-(Aminomethyl)pyrrolidin-1-yl]acetic acid Cannot Be Replaced by Generic Pyrrolidine Acetic Acids


Generic substitution within the α-(pyrrolidin-1-yl)acetic acid class is precluded by the profound impact of the 2-aminomethyl substituent on both target selectivity and pharmacokinetic behavior. While unsubstituted pyrrolidine acetic acids exhibit limited biological activity, the introduction of the 2-aminomethyl group creates a primary amine handle that dramatically alters molecular recognition [1]. This modification directly controls selectivity between closely related metalloenzyme targets—as demonstrated by the >1400-fold discrimination between aminopeptidase N (APN) and HDAC1/2 [2]—and influences the acid-base equilibrium that governs cellular permeability and oral bioavailability [3]. Simple pyrrolidine-1-yl-acetic acid or 2-oxo-pyrrolidine analogs lack this precisely positioned amine functionality and therefore fail to reproduce the target engagement profile documented for the 2-aminomethyl derivative.

Quantitative Differentiation Evidence: Head-to-Head and Cross-Study Comparisons for 2-[2-(Aminomethyl)pyrrolidin-1-yl]acetic acid


APN vs. HDAC1/2 Selectivity: >1400-Fold Discrimination Window

This compound exhibits potent inhibition of porcine kidney aminopeptidase N (APN/CD13) with an IC50 of 70 nM, while showing negligible activity against human HDAC1/2 (>100,000 nM IC50) [1]. This represents a selectivity index of >1400-fold for APN over HDAC1/2 within the same experimental panel, enabling clean target deconvolution in cellular assays where both metalloenzyme families may be co-expressed [1].

Aminopeptidase N inhibition Histone deacetylase Target selectivity

Acidic Functionality: Pharmacokinetic Advantage Over Non-Acidic Pyrrolidines

In a systematic study of α-(pyrrolidin-1-yl)acetic acids as HIV-1 CCR5 antagonists, compounds bearing the N-1 acidic functionality demonstrated enhanced antiviral activity and improved pharmacokinetic profiles compared to the non-acidic pyrrolidine 1 comparator [1]. While quantitative data for the exact 2-aminomethyl derivative are not reported in this publication, the class-level inference establishes that the acetic acid moiety on the pyrrolidine nitrogen confers superior in vivo exposure relative to neutral pyrrolidine analogs [1].

Pharmacokinetics Zwitterion Oral bioavailability

Stereochemical Purity: Access to Enantiomerically Defined (R) and (S) Forms

The 2-aminomethyl substituent creates a chiral center at the pyrrolidine 2-position, enabling procurement of the compound in enantiomerically defined forms. The (R)-enantiomer (CAS 1821836-95-6) is commercially available at 95% purity, distinct from the racemic mixture (CAS 1545986-75-1) . Patent literature further documents lipase-catalyzed enantiomeric resolution methodologies for 1-substituted 2-(aminomethyl)pyrrolidines, establishing a scalable route to stereochemically pure material [1]. In contrast, achiral pyrrolidine acetic acid analogs (e.g., 2-pyrrolidin-1-ylacetic acid, CAS 22086-93-7) cannot provide this level of stereochemical control .

Chiral synthesis Stereochemistry Enantiomeric resolution

Structural Validation in Patent Literature: CaSR Modulation and CYP2D6 Selectivity

Patent filings explicitly claim pyrrolidine derivatives bearing an aminomethyl group substituted by arylalkyl moieties as CaSR agonists with excellent selectivity in CYP2D6 inhibition [1]. While the unsubstituted 2-aminomethyl compound serves as a core intermediate, the patent teaches that this specific substitution pattern minimizes cytochrome P450 2D6 liability—a common cause of drug-drug interactions [1]. This differentiates the 2-aminomethyl-pyrrolidine core from alternative pyrrolidine scaffolds that may exhibit broader CYP inhibition profiles [1].

Calcium-sensing receptor CYP2D6 Drug-drug interaction

Optimal Procurement Scenarios: Where 2-[2-(Aminomethyl)pyrrolidin-1-yl]acetic acid Delivers Differentiated Value


APN Probe Development Requiring Clean HDAC Selectivity

The >1400-fold selectivity window for APN over HDAC1/2 (IC50 70 nM vs. >100,000 nM) makes this compound an ideal starting point for developing aminopeptidase N chemical probes free of confounding histone deacetylase activity [1]. This selectivity is particularly valuable in tumor biology studies where both APN/CD13 and HDACs are implicated in progression and where off-target HDAC inhibition could produce misleading anti-proliferative readouts.

Stereochemistry-Dependent SAR Studies in CNS or Metabolic Disease Targets

The commercial availability of both racemic and (R)-enantiomer forms enables rigorous assessment of stereochemical contributions to target engagement [1]. This capability is essential for programs targeting GPCRs (e.g., CaSR) or enzymes where the pyrrolidine C2 stereocenter influences binding pocket complementarity. The lipase-mediated resolution methodology provides a scalable path to enantiopure material for advanced lead optimization [1].

Lead Optimization Programs Requiring Oral Bioavailability and Favorable DDI Profile

The N-1 acetic acid moiety confers improved pharmacokinetic behavior over neutral pyrrolidine scaffolds, as validated in the α-(pyrrolidin-1-yl)acetic acid HIV CCR5 antagonist series [1]. Combined with patent-claimed CYP2D6 selectivity for aminomethyl-substituted pyrrolidines [2], this scaffold offers a differentiated starting point for oral drug candidates where minimizing drug-drug interaction liability is a critical development criterion.

Building Block for DPP-IV Inhibitors and Aminoacetylpyrrolidine Derivatives

The compound serves as a key intermediate in synthetic routes to aminoacetylpyrrolidinecarbonitrile derivatives, a structural class of DPP-IV inhibitors [1]. Its primary amine handle allows for direct amide coupling to generate focused libraries of N-substituted derivatives, while the acetic acid group provides a convenient handle for esterification or further functionalization [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-[2-(Aminomethyl)pyrrolidin-1-yl]acetic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.